molecular formula C19H23N3O3 B2461096 4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1795471-31-6

4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2461096
CAS No.: 1795471-31-6
M. Wt: 341.411
InChI Key: OWWDHQKJZHOJPS-UHFFFAOYSA-N
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Description

4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a pyrrolidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyridine moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine core.

    Attachment of the benzamide group: This is typically done through an amidation reaction, where the benzamide group is introduced using an appropriate amine and carboxylic acid derivative.

    Addition of the methoxyethoxy group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethoxy group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings may play a crucial role in binding to these targets, while the benzamide group could be involved in modulating the compound’s activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxyethoxy)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(2-methoxyethoxy)-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-12-13-25-17-7-5-15(6-8-17)19(23)21-16-9-11-22(14-16)18-4-2-3-10-20-18/h2-8,10,16H,9,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWDHQKJZHOJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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